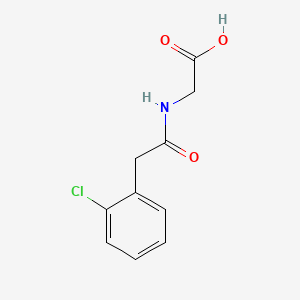
Glycine, N-((2-chlorophenyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Glycine, N-((2-chlorophenyl)acetyl)-” is a chemical compound with a molecular formula of C10H10ClNO3 . It contains a total of 25 bonds, which include 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “Glycine, N-((2-chlorophenyl)acetyl)-” is characterized by a variety of bond types and functional groups. It contains a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a hydroxyl group .Physical And Chemical Properties Analysis
“Glycine, N-((2-chlorophenyl)acetyl)-” is a polar molecule and is highly soluble in water . It has a molecular weight of 227.64 g/mol.Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution : Glycine, N-((2-chlorophenyl)acetyl)-, has been utilized in the enzymatic resolution of racemic 2-chlorophenyl glycine to obtain (S)-α-amino-(2-chlorophenyl)acetic acid with high enantiomeric purity. This process employs enantioselective hydrolysis and is facilitated by penicillin G acylase immobilized on Eupergit C. The process is efficient in water, and the enzyme can be recycled multiple times without loss of activity (Fadnavis, Devi, & Jasti, 2008).
Antioxidant and Antitumor Activities : Compounds synthesized from N-(p-chlorobenzoyl) glycine have shown potential in antioxidant and antitumor activities. This includes the preparation of various nitrogen heterocycles and their characterization for these biological activities (El-Moneim, El‐Deen, & El-Fattah, 2011).
Optical Rotation Activity : The resolution of 2-chlorophenyl glycine methyl ester, an intermediate in clopidogrel synthesis, has been studied for the production of optically active products. Conditions like temperature and solvent ratios were optimized for efficient resolution, yielding high product yield and optical rotation activity (Jian-zhon, 2007).
Glycine Determination in Biological Fluids : A method for determining glycine in biological fluids, potentially applicable to Glycine, N-((2-chlorophenyl)acetyl)-, has been developed. This involves degrading glycine to formaldehyde and measuring the reaction product either fluorometrically or colorimetrically, depending on concentration ranges (Sardesai & Provido, 1970).
Chemical Properties and Reactions : The study of diphenyllead(IV) and triphenyllead(IV) complexes with N-protected amino-acids, including N-benzoyl-glycine, has revealed insights into their structure and potential interactions with biological systems. This research highlights the chemical properties and bonding behaviors of these complexes (Sandhu & Kaur, 1990).
Germination and Seedling Growth : N-[5-(2-chlorophenyl)-1,3,4-thiadiazole-2-yl]-N'-[2-(2-methph-enoxy)acetyl] urea (TAU), containing Glycine, N-((2-chlorophenyl)acetyl)-, has been evaluated for its effects on the germination and seedling growth of soybeans. The study showed that TAU treatment significantly enhanced germination and growth at optimal concentrations (Wang Zi-yun, 2011).
Eigenschaften
IUPAC Name |
2-[[2-(2-chlorophenyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJXOWXZRHPCRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201098 |
Source


|
| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-((2-chlorophenyl)acetyl)- | |
CAS RN |
53056-11-4 |
Source


|
| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)







